Product packaging for 3-(4-Methoxyanilino)phenol(Cat. No.:CAS No. 58273-38-4)

3-(4-Methoxyanilino)phenol

Cat. No.: B14117511
CAS No.: 58273-38-4
M. Wt: 215.25 g/mol
InChI Key: QURGRYZJKCDXKY-UHFFFAOYSA-N
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Description

Significance of Arylamine and Phenolic Functionalities in Synthetic Chemistry

The arylamine and phenolic moieties are fundamental functional groups in synthetic organic chemistry, each imparting distinct reactivity and properties to a molecule. The amino group (-NH2) on an aromatic ring is a strong activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This high reactivity, however, can sometimes lead to over-reaction, such as polyhalogenation, or be incompatible with certain reaction conditions like Friedel-Crafts reactions. libretexts.orglibretexts.org To modulate this reactivity, the amino group is often acetylated to form an amide, which is less activating but still ortho-, para-directing. libretexts.org Arylamines are also crucial for the synthesis of diazonium salts, which are versatile intermediates for introducing a wide array of functional groups onto an aromatic ring through reactions like the Sandmeyer and Schiemann reactions. libretexts.orglibretexts.org Furthermore, arylamines are precursors to azo dyes, a significant class of colored compounds. libretexts.orgfiveable.me

The hydroxyl group (-OH) attached to an aromatic ring defines a phenol (B47542). This group is also a potent activating, ortho-, para-directing substituent, making the aromatic ring highly susceptible to electrophilic attack. libretexts.orgsavemyexams.com The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide ion, which is an even stronger activating group. libretexts.orgsavemyexams.com Phenols are key components in the synthesis of dyes, polymers, and pharmaceuticals. sundarbanmahavidyalaya.inrsc.org The ability of phenols to participate in coupling reactions, such as with diazonium salts to form azo compounds, further highlights their synthetic utility. libretexts.orglibretexts.org The combination of these two functional groups within the same molecule, as seen in N-phenylaminophenols, creates a scaffold with multifaceted reactivity, capable of undergoing a diverse range of chemical transformations.

Strategic Importance of the 3-(4-Methoxyanilino)phenol Scaffold in Advanced Organic Synthesis

The specific scaffold of this compound holds strategic importance in advanced organic synthesis due to the unique interplay of its constituent parts. The N-phenylaminophenol core provides multiple reactive sites: the phenolic hydroxyl group, the secondary amine, and the two aromatic rings, which can be selectively functionalized. The methoxy (B1213986) group on the aniline (B41778) ring acts as an electron-donating group, further activating this ring towards electrophilic substitution.

This structural motif is a valuable building block for the synthesis of more complex molecules. For instance, the reaction of 1,2-naphthoquinone (B1664529) with 4-methoxyaniline, a compound structurally related to the aniline portion of this compound, leads to the formation of 2-(4-methoxyanilino)-naphthoquinone-1,4-(4-methoxyanil). beilstein-journals.org This demonstrates the utility of the methoxyanilino moiety in constructing quinone-based structures. Furthermore, the synthesis of various phenol derivatives often involves reactions with substituted anilines. researchgate.net The this compound scaffold can also be a target for creating novel compounds with potential biological activities, as seen in the synthesis of derivatives of 8-hydroxyquinoline (B1678124) where 3-(cyclopentyloxy)-4-methoxyaniline (B114220) is used as a key reactant. mdpi.com The strategic placement of the hydroxyl and methoxyanilino groups allows for the directed synthesis of complex heterocyclic and polycyclic aromatic systems.

Overview of Research Trajectories for N-Phenylaminophenol Derivatives

Research involving N-Phenylaminophenol derivatives is expanding into several key areas, driven by the versatile reactivity of this scaffold. One major trajectory is the synthesis of novel heterocyclic compounds. The inherent functionalities of N-phenylaminophenols make them ideal starting materials for condensation reactions to form various heterocyclic rings, which are prevalent in medicinal chemistry and materials science.

Another significant research direction is the development of new dyes and functional materials. The chromophoric properties of the N-phenylaminophenol structure can be tuned by introducing different substituents, leading to the creation of novel azo dyes and other colored compounds. farmaciajournal.com The electrochemical properties of these derivatives are also being explored, with studies on the electropolymerization of phenol and aniline to create copolymers with potential applications in sensors and electronic devices. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B14117511 3-(4-Methoxyanilino)phenol CAS No. 58273-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58273-38-4

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(4-methoxyanilino)phenol

InChI

InChI=1S/C13H13NO2/c1-16-13-7-5-10(6-8-13)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3

InChI Key

QURGRYZJKCDXKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 3 4 Methoxyanilino Phenol and Its Analogues

Transition Metal-Catalyzed Coupling Reactions for C-N and C-O Bond Formation

Transition metal catalysis has revolutionized the formation of carbon-heteroatom bonds, providing efficient and versatile routes for synthesizing complex molecules like diarylamines and diaryl ethers from readily available starting materials. Palladium, copper, and nickel are the most common metals employed for these transformations.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, utilizing a palladium catalyst to couple amines with aryl halides or pseudohalides (like triflates). wikipedia.orgorganic-chemistry.org This reaction is highly versatile, with several "generations" of catalyst systems developed to expand its scope and mildness. wikipedia.org The direct synthesis of 3-(4-Methoxyanilino)phenol via this method would involve the cross-coupling of 3-aminophenol (B1664112) with a 4-haloanisole (e.g., 4-iodoanisole) or, conversely, 4-methoxyaniline (p-anisidine) with a 3-halophenol.

The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Key components of the Buchwald-Hartwig reaction include:

Palladium Source: Commonly used precursors are palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). beilstein-journals.org

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the catalytic cycle's efficiency. Examples include biarylphosphine ligands like XPhos and chelating ligands like BINAP. beilstein-journals.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are frequently used. beilstein-journals.org

The choice of specific components can be critical. For instance, the arylation of anilines with electron-rich o-bromoanisoles often requires stronger bases like KOt-Bu to proceed efficiently. beilstein-journals.org Microwave irradiation has also been employed to accelerate these reactions, significantly reducing reaction times. beilstein-journals.org

Table 1: Typical Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

ComponentExamplesFunctionReference
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst. beilstein-journals.org
LigandXPhos, BINAP, DPEPhosStabilizes the palladium center and facilitates oxidative addition and reductive elimination. wikipedia.org, beilstein-journals.org
BaseNaOt-Bu, KOt-Bu, Cs₂CO₃Deprotonates the amine to form the active nucleophile in the catalytic cycle. beilstein-journals.org
SubstratesAryl bromides, iodides, triflates; Primary/secondary anilinesCoupling partners for C-N bond formation. wikipedia.org
SolventToluene, Dioxane, THFAnhydrous, non-protic solvent to host the reaction. libretexts.org

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann reactions, are a classical and economically attractive alternative to palladium-based systems for forming C-N and C-O bonds. These methods often exhibit high functional group tolerance and are less sensitive to air and moisture. acs.org

For the synthesis of this compound, copper-catalyzed N-arylation would couple an aminophenol with an aryl halide. A significant challenge in coupling aminophenols is achieving chemoselectivity, as both the amino and hydroxyl groups can be arylated. Research has shown that selectivity can be controlled by the choice of catalyst system. For example, selective O-arylation of 3-aminophenol can be achieved using a copper iodide (CuI) catalyst with picolinic acid as the ligand, while selective N-arylation can be promoted with different palladium-based systems. nih.gov In some cases, unprotected 2-aminophenol (B121084) can be selectively N-arylated with just CuI. nih.gov

Copper catalysis is also highly effective for the synthesis of diaryl ethers (C-O bond formation), an analogous transformation. Mild conditions have been developed for the Cu-catalyzed O-arylation of phenols with aryl iodides and bromides using ligands such as picolinic acid or various diamines. acs.orgnih.govnih.gov These methods are effective even for the synthesis of sterically hindered ethers. acs.org

Table 2: Ligands and Conditions for Copper-Catalyzed Cross-Coupling

Reaction TypeCopper SourceLigandTypical ConditionsReference
N-Arylation of IndolesCuItrans-N,N'-Dimethyl-1,2-cyclohexanediamineK₃PO₄, Dioxane, 110 °C nih.gov
O-Arylation of PhenolsCuIPicolinic AcidK₃PO₄, DMSO, 90 °C acs.org
N-Arylation of AminesCuSO₄·5H₂ONone (in water)Water, 60-80 °C beilstein-journals.org
O-Arylation of PhenolsMCM-41-immobilized Cu(II) complexBidentate Nitrogen LigandCs₂CO₃, DMF, 100 °C researchgate.net

Nickel has emerged as a powerful catalyst for cross-coupling reactions, including the formation of C-O bonds for diaryl ether synthesis. globethesis.com While palladium and copper are more established for this particular transformation, nickel catalysis offers unique reactivity, sometimes proceeding through different mechanisms. researchgate.net

Recent advances have shown that nickel catalysts can mediate the cross-coupling of aryl iodides with benzylic acetals to form ethers under mild, base-free conditions. nih.govprinceton.edu The mechanism is proposed to involve the generation of an α-oxy radical that intercepts a nickel complex. princeton.edunih.gov This radical-based pathway distinguishes it from many traditional palladium and copper cycles. The choice of ligand is critical for selectivity, with tridentate amine ligands like 2,6-bis(N-pyrazolyl)pyridine (bpp) proving highly effective. princeton.edunih.gov Nickel has also been used in decarbonylative etherification, where aromatic esters are converted into diaryl ethers. researchgate.net

Direct Arylation and Electrophilic/Nucleophilic Substitution Strategies

Beyond metal-catalyzed cross-coupling of pre-functionalized starting materials, other strategies such as direct C-H arylation and classical substitution reactions are viable.

Direct C-H arylation is an atom-economical approach that avoids the need for aryl halides or triflates by forming a bond directly with a C-H site. researchgate.net The ortho-arylation of phenols can be achieved by reacting them with aryl halides. researchgate.net For instance, reactions of phenols with arynes (generated in situ from aryl chlorides) can lead to ortho-arylated phenol (B47542) products. nih.gov

Nucleophilic Aromatic Substitution (SNAr) is a pathway for forming C-N or C-O bonds, but it requires an aromatic ring that is activated by at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group (typically a halide). libretexts.org A plausible route to a precursor for this compound could involve the reaction of resorcinol (B1680541) (1,3-dihydroxybenzene) with p-fluoronitrobenzene. nih.gov The phenoxide acts as the nucleophile, displacing the fluoride (B91410) on the electron-deficient nitroarene. The resulting nitro-substituted diaryl ether or amine can then be chemically modified in subsequent steps. nih.gov The mechanism proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Electrophilic Aromatic Substitution is fundamental to functionalizing aromatic rings. byjus.com Both the hydroxyl group of a phenol and the amino group of an aniline (B41778) are powerful activating, ortho-, para-directing groups. byjus.comlibretexts.org This high reactivity means that reactions like nitration or halogenation occur readily, often under milder conditions than for benzene (B151609) itself. byjus.commlsu.ac.in For example, direct nitration of phenol with dilute nitric acid yields a mixture of ortho- and para-nitrophenols. byjus.com While not a direct method for forming the final C-N bond of the target molecule, these reactions are crucial for preparing the necessary precursors for multi-step syntheses.

Multi-Step Synthesis from Precursor Molecules

Many synthetic routes rely on a sequence of reactions to build the target molecule, often culminating in a key functional group transformation. The preparation of anilines from nitroarenes is a classic and widely used example of this approach.

The reduction of an aromatic nitro group to a primary amine (an aniline) is one of the most reliable reactions in organic chemistry. wikipedia.org This transformation is a key step in many syntheses where the nitro group is used to activate the ring for nucleophilic substitution or as a directing group, only to be converted to the amine at a later stage. nih.gov

A wide variety of reagents and conditions can accomplish this reduction, offering a range of chemoselectivity. organic-chemistry.org

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel under an atmosphere of hydrogen gas. wikipedia.orgthieme-connect.com It is often performed at mild temperatures and pressures.

Metal/Acid Reduction: Classic methods involve the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. thieme-connect.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or formic acid can be used as the hydrogen source in the presence of a catalyst, avoiding the need for high-pressure hydrogen gas. organic-chemistry.orgacs.org

Other Reagents: Sodium dithionite (B78146), sodium sulfide, and tin(II) chloride are also effective reducing agents for this purpose. wikipedia.org

The choice of method can be important when other reducible functional groups are present in the molecule. For example, catalytic hydrogenation can sometimes reduce other groups, while reagents like tin(II) chloride may offer greater selectivity. wikipedia.org

Table 3: Common Methods for the Reduction of Nitroarenes to Anilines

MethodReagentsTypical ConditionsAdvantages/NotesReference
Catalytic HydrogenationH₂, Pd/C (or PtO₂, Raney Ni)Methanol (B129727) or Ethanol solvent, room temp.Clean, high yielding. Can reduce other functional groups (alkenes, etc.). thieme-connect.com, wikipedia.org
Metal in AcidFe/HCl, Sn/HCl, Zn/HClAqueous acid, often heated.Inexpensive and robust. Workup can be more involved. thieme-connect.com
Transfer HydrogenationHydrazine hydrate, Pd/CEthanol, reflux.Avoids use of H₂ gas. Can be selective for the nitro group. organic-chemistry.org
Dithionite ReductionSodium dithionite (Na₂S₂O₄)Aqueous or mixed aqueous/organic solvent.Often used in dye synthesis; mild conditions. wikipedia.org

Phenol Functionalization and Etherification Reactions

The synthesis of diaryl ethers and functionalized phenols, core structures related to this compound, often involves direct C-H functionalization or etherification reactions. Phenols are valuable precursors due to their potential for modification at various positions on the aromatic ring.

Direct Csp²–H Functionalization: Site-selective functionalization of the phenol ring is a powerful tool for building molecular complexity. This approach avoids the need for pre-functionalized starting materials, enhancing atom economy. A notable example is the copper-catalyzed C2-site selective amination of p-aminophenol derivatives with arylamines. rsc.org This method proceeds using air as the terminal oxidant and does not require precious metal catalysts or pre-activation of the C-H bond, yielding the desired C2-aminated aminophenol products in moderate to good yields. rsc.org The reaction is believed to involve a radical process. rsc.org Similarly, transition-metal-catalyzed carbene transfer reactions using diazo-compounds have proven effective for the site-selective alkylation of phenols. rsc.org

Etherification Reactions: The formation of the ether linkage in aryloxy phenol structures is commonly achieved through cross-coupling reactions, such as the Ullmann condensation. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. For instance, the synthesis of 3-(p-substituted aryloxy) phenols has been accomplished using 3-methoxyphenol (B1666288) and various aryl iodides with a CuI and picolinic acid catalyst system, followed by demethylation. nih.gov Another route involves the reaction of p-fluoronitrobenzene with resorcinol, followed by hydrogenation to yield 3-(4-aminophenoxy)-phenol. nih.gov These methods provide reliable pathways to the diaryl ether core.

A process for the etherification of aminophenols has been described that utilizes a phase transfer catalyst system. google.com In this method, the aniline function is first protected as an anilide. The protected aminophenol is then dissolved in a water-repellent, weakly polar solvent with an alkaline hydroxide, a phase transfer catalyst, and an alkylating agent to form the ether linkage. google.com This approach is designed to circumvent issues associated with reactions in basic media, which can lead to the formation of impurities. google.com

Schiff Base Formation and Reduction Pathways

A primary and versatile method for synthesizing secondary amines like this compound is through the formation and subsequent reduction of a Schiff base (imine). This two-step process involves the condensation of a primary amine with an aldehyde or ketone, followed by the reduction of the resulting C=N double bond.

The initial step is the acid-catalyzed reaction between a primary amine (e.g., 4-methoxyaniline) and a carbonyl compound (e.g., 3-hydroxybenzaldehyde), or vice-versa, to form a carbinolamine intermediate. eijppr.com This intermediate then dehydrates to yield the Schiff base. eijppr.com Theoretical studies indicate that the dehydration step is often the rate-determining step of the reaction. eijppr.com The reaction is reversible and can be performed under various conditions, including refluxing in a suitable solvent like methanol or ethanol. mdpi.comnih.govmediresonline.org

Once the Schiff base is formed, it is reduced to the corresponding secondary amine. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄). mdpi.com The reduction is typically carried out in a solvent system such as methanol and dichloromethane (B109758) at room temperature. mdpi.com This pathway is widely used for preparing a variety of secondary arylamines due to its reliability and the commercial availability of the starting materials. mdpi.com For example, analogues such as 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol have been synthesized using this condensation-reduction sequence. mdpi.com

Reactant AReactant BProduct (Schiff Base)Yield (%)Reference
p-AminophenolBenzaldehyde4-((benzylidene)amino)phenol98.28 mediresonline.org
p-AminophenolAnisaldehyde4-((4-methoxybenzylidene)amino)phenol95.7 mediresonline.org
p-Aminophenol4-Nitrobenzaldehyde4-((4-nitrobenzylidene)amino)phenol91.6 mediresonline.org
p-AminophenolCinnamaldehyde4-((3-phenylallylidene)amino)phenol98 mediresonline.org

Green Chemistry Principles in Aminophenol Synthesis

The synthesis of aminophenols, important industrial intermediates, has traditionally relied on methods that generate significant waste and use hazardous materials. Consequently, there is substantial research interest in developing more environmentally benign synthetic routes guided by the principles of green chemistry.

A key target for improvement is the synthesis of p-aminophenol (PAP), a crucial intermediate for pharmaceuticals like paracetamol. digitellinc.com Traditional methods include the iron-acid reduction of p-nitrophenol, which produces large amounts of iron sludge, and the nitration of benzene, which involves hazardous acids and petrochemical feedstocks. digitellinc.comias.ac.in A more modern approach is the catalytic hydrogenation of nitrobenzene (B124822) to form an N-phenylhydroxylamine intermediate, which then undergoes an acid-catalyzed Bamberger rearrangement to yield p-aminophenol. acs.orgresearchgate.net While this is an improvement, it often relies on strong mineral acids like sulfuric acid, leading to corrosion and salt waste upon neutralization. ciac.jl.cn

Recent innovations focus on replacing strong liquid acids with more sustainable alternatives. One successful strategy involves conducting the catalytic hydrogenation of nitrobenzene in a pressurized carbon dioxide/water (CO₂/H₂O) system. acs.orgacs.orgresearchgate.net In this system, CO₂ and water form carbonic acid in situ, which is sufficient to catalyze the rearrangement. This self-neutralizing acid is easily removed by depressurization, eliminating the need for a neutralization step and the associated salt waste. acs.orgresearchgate.net Another approach explores deriving intermediates from renewable sources, such as obtaining hydroquinone (B1673460) from lignin (B12514952) depolymerization as a starting point for 4-aminophenol (B1666318) synthesis. digitellinc.com

Solvent-Free and Atom-Economical Approaches

In line with green chemistry principles, minimizing solvent use and maximizing atom economy are critical goals. Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, eliminating toxic solvent exposure, and sometimes lowering energy consumption. jmchemsci.comjocpr.com

Mechanochemistry, which uses mechanical force (e.g., grinding or milling) to induce chemical reactions, is a prominent solvent-free technique. google.com This method has been successfully applied to the synthesis of N-acetyl aminophenols (like paracetamol) from 4-aminophenol and acetic anhydride (B1165640). google.com The reaction proceeds rapidly by simply grinding the solid reactants together in a mortar and pestle, requiring no solvent or catalyst. google.com Similarly, the one-pot mechanochemical hydrogenation of 4-nitrophenol (B140041) and subsequent acetylation to produce paracetamol has been demonstrated using hydrogen gas, a catalyst, and acetic anhydride in a ball mill reactor, avoiding large solvent loads. rsc.org

Catalyst Systems for Enhanced Sustainability

The development of sustainable catalyst systems is central to the green synthesis of aminophenols. The focus is on replacing hazardous and corrosive liquid acid catalysts with recyclable and environmentally benign alternatives, particularly solid acid catalysts and advanced heterogeneous metal catalysts.

For the one-pot synthesis of p-aminophenol from nitrobenzene, bifunctional catalysts are highly effective. These systems incorporate a metal hydrogenation site and an acid site for the Bamberger rearrangement. ciac.jl.cn Significant research has been directed toward replacing sulfuric acid with solid acids. researchgate.net Examples include:

Pt/ZrO₂ catalysts combined with solid acids like SO₄²⁻/ZrO₂–Al₂O₃. researchgate.net

Carbon-based solid acids. ciac.jl.cn

Zirconium sulfate (B86663) used with a supported noble metal (e.g., Platinum) catalyst. google.com

These solid acids avoid the corrosion and waste issues associated with liquid acids. ciac.jl.cngoogle.com

The choice of metal catalyst and support is also crucial. Platinum (Pt) is highly active for nitrobenzene hydrogenation, often supported on carbon (Pt/C) or alumina (B75360) (Pt/Al₂O₃). ias.ac.in To improve selectivity and stability, bimetallic catalysts such as Pt-Sn/Al₂O₃ have been developed, showing high selectivity for p-aminophenol in CO₂/H₂O systems. acs.orgacs.org Efforts to use less expensive, non-noble metals have also been explored. Nano-nickel supported on natural aragonite has been used for the reduction of p-nitrophenol to p-aminophenol. tandfonline.com Furthermore, CuO-nanoleaf/γ-Al₂O₃ has been shown to be an effective catalyst for the same transformation. bcrec.id

Catalyst SystemReactant(s)ProductKey Sustainability FeatureReference(s)
Pt–Sn/Al₂O₃ in CO₂/H₂ONitrobenzenep-AminophenolAvoids mineral acid; self-neutralizing carbonic acid acs.org, acs.org
Pt/ZrO₂ and SO₄²⁻/ZrO₂–Al₂O₃Nitrobenzenep-AminophenolReplaces liquid acid with a solid acid catalyst researchgate.net
Zirconium sulfate and Pt/CNitrobenzenep-AminophenolHeterogeneous acid catalysis avoids sulfuric acid google.com
Nano-Ni on natural aragonitep-Nitrophenolp-AminophenolUtilizes a non-noble metal on a natural support tandfonline.com
CuO-nanoleaf/γ-Al₂O₃p-Nitrophenolp-AminophenolEfficient reduction using a non-noble metal catalyst bcrec.id

Advanced Spectroscopic and Structural Elucidation Studies of 3 4 Methoxyanilino Phenol Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution NMR spectroscopy is an indispensable tool for the detailed structural analysis of molecules like 3-(4-Methoxyanilino)phenol in solution. It provides insights into the molecular connectivity, the electronic environment of individual atoms, and the dynamic processes such as conformational changes and tautomerism.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the complete chemical structure.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). For this compound, COSY would be used to identify neighboring protons on the phenolic and anilino rings, confirming their substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is instrumental in assigning the carbon signals of the aromatic rings and the methoxy (B1213986) group by linking them to their attached protons. uvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for establishing the connectivity between the two aromatic rings through the amine linkage and for confirming the position of the methoxy group. For instance, correlations between the N-H proton and carbons of both rings would definitively prove the anilino linkage. uvic.ca

A combination of these techniques allows for a complete and unambiguous assignment of all ¹H and ¹³C NMR signals, which is the foundation for any further structural or conformational analysis. mdpi.comrsc.org

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges based on similar structures and are not experimental data for the title compound.)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Expected 2D NMR Correlations
Phenolic OH8.0 - 9.5-COSY with aromatic protons (if coupling occurs), HMBC to adjacent carbons
Anilino NH5.0 - 6.5-HMBC to carbons of both aromatic rings
Aromatic CH (Phenol)6.5 - 7.5100 - 130COSY with other phenolic protons, HSQC to attached carbon, HMBC to other ring carbons
Aromatic C-O (Phenol)-150 - 160HMBC from OH and aromatic protons
Aromatic CH (Aniline)6.8 - 7.8110 - 125COSY with other aniline (B41778) protons, HSQC to attached carbon, HMBC to other ring carbons
Aromatic C-N (Aniline)-140 - 150HMBC from NH and aromatic protons
Aromatic C-OCH₃ (Aniline)-155 - 165HMBC from methoxy protons
Methoxy OCH₃3.7 - 3.955 - 60HMBC to the attached aromatic carbon

Solid-State NMR for Polymorphism and Crystal Structure Validation

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for studying the structure and dynamics of materials in the solid state. europeanpharmaceuticalreview.com It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. google.com Different polymorphs can exhibit distinct physical properties.

For this compound, ¹³C and ¹⁵N ssNMR would be highly informative. The chemical shifts in the solid state are sensitive to the local molecular environment, including molecular conformation and intermolecular interactions like hydrogen bonding. dur.ac.uk Therefore, different polymorphs would likely display different ssNMR spectra. Furthermore, ssNMR can be used to validate crystal structures determined by X-ray diffraction, providing complementary information about the molecular arrangement in the solid state. nih.gov

X-ray Crystallography for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule and its arrangement in the crystal lattice.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure of this compound would be expected to be significantly influenced by intermolecular hydrogen bonds. The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the nitrogen of the amino group and the oxygen of the methoxy group can act as hydrogen bond acceptors. The formation of hydrogen bonding networks plays a crucial role in the packing of molecules in the crystal. researchgate.netmdpi.commdpi.com Analysis of the crystal structure would reveal the specific hydrogen bonding motifs, such as chains or dimers, and quantify the bond distances and angles. nih.govnih.gov These interactions govern the supramolecular architecture of the compound. nih.gov

Crystal Packing and Lattice Dynamics

Beyond individual intermolecular interactions, X-ray crystallography provides a complete picture of the crystal packing. This includes the determination of the unit cell parameters, space group, and the arrangement of molecules within the lattice. Understanding the crystal packing is essential for explaining the physical properties of the solid material. While standard X-ray diffraction provides a static picture of the crystal, more advanced techniques can be used to study lattice dynamics, which are the collective vibrations of the atoms in the crystal.

Interactive Data Table: Representative Crystallographic Parameters for a Hypothetical Crystal of a this compound Derivative (Note: This is a generalized representation and not experimental data.)

ParameterDescriptionExample Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry of the crystal structure.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.a = 8.5, b = 12.1, c = 10.3
α, β, γ (°)The angles between the unit cell axes.α = 90, β = 95.5, γ = 90
V (ų)The volume of the unit cell.1085
ZThe number of molecules in the unit cell.4
Hydrogen Bond (D-H···A)Donor-Hydrogen···Acceptor interaction.O-H···N
D···A distance (Å)The distance between the donor and acceptor atoms.2.8 - 3.2
D-H···A angle (°)The angle of the hydrogen bond.160 - 180

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Dynamics and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are highly sensitive to the presence of specific functional groups and their chemical environment. nih.govnih.govmdpi.com

For this compound, the FT-IR and Raman spectra would be characterized by bands corresponding to the vibrations of the O-H, N-H, C-O, C-N, and C-H bonds, as well as the aromatic ring vibrations. researchgate.netresearchgate.netmaterialsciencejournal.org The positions and shapes of these bands are influenced by the molecular structure and intermolecular interactions. For example, the O-H stretching vibration is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, it appears as a sharp band at higher wavenumbers (around 3600 cm⁻¹), while in the presence of hydrogen bonding, it becomes a broad band at lower wavenumbers (typically 3200-3500 cm⁻¹). researchgate.net A comparative analysis of the FT-IR and Raman spectra can provide a more complete understanding of the vibrational properties of the molecule, as some modes may be more active in one technique than the other.

Interactive Data Table: Key FT-IR and Raman Vibrational Modes for this compound (Note: Wavenumber ranges are approximate and based on analogous compounds.)

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Appearance (FT-IR)Expected Appearance (Raman)
O-H StretchPhenol (B47542) -OH3200 - 3500Broad, StrongWeak
N-H StretchAnilino -NH3350 - 3450MediumMedium
C-H Stretch (Aromatic)Ar-H3000 - 3100MediumStrong
C-H Stretch (Aliphatic)-OCH₃2850 - 3000MediumMedium
C=C Stretch (Aromatic)Ar C=C1450 - 1600StrongStrong
C-O StretchPhenol C-O1200 - 1300StrongMedium
C-N StretchAnilino C-N1250 - 1350StrongMedium
C-O-C Stretch (Ether)Ar-O-CH₃1000 - 1100 (asym), 1200-1275 (sym)StrongMedium

High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the comprehensive characterization of this compound and its derivatives. Its capacity to provide exact mass measurements with high accuracy and precision is indispensable for the unambiguous determination of elemental compositions, facilitating the identification of reaction products, intermediates, and potential byproducts. This section delves into the application of HRMS in the structural elucidation and mechanistic investigation of reactions involving this compound derivatives.

The accurate mass data obtained from HRMS allows for the confident assignment of molecular formulas to parent ions and their fragment ions. For the parent compound, this compound, the theoretical exact mass can be calculated and compared with the experimentally observed mass, typically with a mass error of less than 5 ppm. This level of accuracy is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

Table 1: Theoretical Exact Mass and Elemental Composition of this compound

Compound NameMolecular FormulaTheoretical Exact Mass (m/z) [M+H]⁺
This compoundC₁₃H₁₄NO₂216.10191

In the analysis of reaction mixtures, such as those from Buchwald-Hartwig amination reactions used to synthesize these derivatives, HRMS can identify the desired product alongside unreacted starting materials and potential side products. For instance, in a reaction coupling 3-aminophenol (B1664112) with 4-iodoanisole, HRMS can confirm the formation of the target this compound by detecting the ion corresponding to its exact mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments performed on an HRMS platform provide invaluable structural information through the analysis of fragmentation patterns. By subjecting the protonated molecule [M+H]⁺ of this compound to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The fragmentation of substituted diphenylamines often involves cleavages at the C-N bond and within the aromatic rings.

A plausible fragmentation pathway for [C₁₃H₁₄NO₂]⁺ would involve initial cleavages around the central amine linkage. The loss of the methoxy group as a radical (•OCH₃) or as formaldehyde (B43269) (CH₂O) from the p-anisidine (B42471) moiety is a common fragmentation route for methoxy-substituted aromatic compounds. Additionally, cleavage of the C-N bond can lead to fragments corresponding to the constituent aniline and phenol moieties.

Table 2: Plausible HRMS Fragmentation Data for the Protonated Molecule of this compound ([C₁₃H₁₄NO₂]⁺)

Observed m/z (High Resolution)Plausible Elemental CompositionProposed Fragment Structure/Loss
216.1019C₁₃H₁₄NO₂[M+H]⁺
201.0784C₁₂H₁₁NO₂[M+H - CH₃]⁺
185.1019C₁₃H₁₃O₂[M+H - NH]⁺
123.0651C₇H₉NO[Methoxyaniline + H]⁺
109.0546C₆H₇O₂[M+H - Aniline]⁺
93.0546C₆H₇O[Phenol + H]⁺

Mechanistic insights into the formation of this compound derivatives can also be gleaned from HRMS studies. For reactions like the Buchwald-Hartwig amination, HRMS can be employed to detect key catalytic intermediates. The detection of palladium-ligand complexes or intermediates involving the reactants provides direct evidence for the proposed catalytic cycle. While often transient and in low concentrations, the high sensitivity of modern HRMS instruments makes their detection feasible, offering a window into the reaction mechanism at a molecular level.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Redox Chemistry of N-Phenylaminophenols.ustc.edu.cn

N-phenylaminophenols, including 3-(4-methoxyanilino)phenol, exhibit rich redox chemistry centered on the reversible oxidation of the aminophenol core. ustc.edu.cn This process is fundamental to their role in various chemical and biological systems.

The electrochemical oxidation of N-phenylaminophenols is a key process that leads to the formation of quinone imines. nih.govunomaha.edu The oxidation potentials are influenced by the substituents on both the phenolic and anilino rings. In the case of this compound, the methoxy (B1213986) group on the anilino ring and the hydroxyl group on the phenolic ring both act as electron-donating groups, facilitating oxidation.

The oxidation process typically involves a two-step one-electron transfer. ustc.edu.cn The initial oxidation generates a radical cation intermediate. ustc.edu.cn This intermediate can then undergo a second oxidation to form the corresponding quinone imine. ustc.edu.cn Quinone imines are highly reactive species that can participate in various subsequent reactions, including Michael additions and redox cycling. nih.gov The stability and reactivity of the formed quinone imine are influenced by the substitution pattern of the parent molecule.

The electrochemical behavior of aminophenols can be studied using techniques like cyclic voltammetry. ustc.edu.cn Such studies reveal that the oxidation of the amino group often occurs before the hydroxyl group in non-aqueous media. ustc.edu.cn The final oxidation product is typically a quinonimine, and the process can sometimes involve the formation of dimeric species. ustc.edu.cn

Table 1: Electrochemical Data for a Representative N-Phenylaminophenol Derivative

Redox ProcessPotential (V vs. reference electrode)Notes
First OxidationEpa1 = 0.48Corresponds to the formation of the radical cation.
Second OxidationEpa2 = 0.26Leads to the formation of the quinone imine.
First ReductionEpc1 = 0.40Reduction of the quinone imine.
Second ReductionEpc2 = 0.23Reduction of the radical cation.

Note: Data presented is for a representative heterocyclic α-hydroxy-p-quinone imine derivative in an acidic electrolyte and serves as an illustrative example of the redox events in similar systems. semanticscholar.org The exact potentials for this compound may vary.

The oxidation of N-phenylaminophenols is often not a simple electron transfer process but rather a proton-coupled electron transfer (PCET) reaction. sioc-journal.cnnih.gov In a PCET mechanism, the transfer of an electron and a proton occur in a concerted or stepwise manner. sioc-journal.cnwikipedia.org This is particularly relevant for the phenolic hydroxyl group and the secondary amine, where proton loss is coupled with electron removal.

PCET pathways are crucial in many biological and chemical redox processes, as they can avoid the formation of high-energy intermediates. sioc-journal.cnnih.gov The mechanism can proceed through different pathways:

Stepwise Electron Transfer followed by Proton Transfer (ETPT): An electron is first removed to form a radical cation, which then deprotonates.

Stepwise Proton Transfer followed by Electron Transfer (PTET): A proton is first removed to form an anion, which is then oxidized.

Concerted Proton-Electron Transfer (CPET): The electron and proton are transferred simultaneously in a single kinetic step. wikipedia.org

The specific pathway followed by this compound will depend on factors such as the solvent, pH, and the oxidizing agent. diva-portal.org The rates of these reactions are influenced by the bond dissociation free energy of the O-H and N-H bonds and the pKa of the phenol (B47542) and anilinium moieties. acs.org Investigating these mechanisms often involves techniques like time-resolved laser spectroscopy and kinetic isotope effect studies. nih.govnih.gov

Aromatic Substitution Reactions at the Anilino and Phenolic Moieties.msu.edufrontiermaterials.net

The electron-rich nature of both the phenolic and anilino rings in this compound makes them susceptible to electrophilic aromatic substitution. msu.edulibretexts.org The hydroxyl and amino groups are strong activating, ortho-, para-directing groups. libretexts.org

On the phenolic ring, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. Given the meta-substitution pattern of the parent molecule, this would activate positions 2, 4, and 6 for substitution. On the anilino ring, the methoxy group is also an activating, ortho-, para-directing group, while the amino group is a very strong activating group. The interplay of these groups governs the regioselectivity of substitution reactions. However, the high reactivity of phenols and anilines can sometimes lead to multiple substitutions and oxidative side reactions, making controlled monosubstitution challenging. msu.edulibretexts.org To achieve better selectivity, the high reactivity of the amino and hydroxyl groups can be attenuated by acetylation. msu.edulibretexts.org

Hydroxyl and Amine Group Derivatization Reactions.unomaha.edunih.gov

The hydroxyl and amine functional groups in this compound are key sites for derivatization. These reactions are essential for modifying the compound's properties for various applications.

The phenolic hydroxyl group can undergo a variety of reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles in the presence of a base.

Esterification: Acylation with acid chlorides or anhydrides.

Silylation: Protection with silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide to form silyl (B83357) ethers. nih.gov

The secondary amine group can be derivatized through reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides. This is also a common strategy to reduce the activating effect of the amino group in electrophilic aromatic substitution. libretexts.org

Alkylation: Reaction with alkyl halides, though this can be challenging to control and may lead to overalkylation.

Dansylation: Reaction with dansyl chloride, a common method for fluorescently labeling primary and secondary amines. researchgate.net

These derivatization reactions can be used to introduce new functional groups, alter the electronic properties of the molecule, or to protect the reactive groups during other synthetic transformations. nih.govchemcoplus.co.jp

Computational Modeling of Reaction Intermediates and Transition States.researchgate.netresearchgate.net

Computational chemistry provides powerful tools for investigating the mechanistic details of reactions involving this compound. researchgate.netresearchgate.net Quantum mechanics (QM) calculations can be used to model the structures and energies of reactants, products, intermediates, and transition states. researchgate.net This allows for a deeper understanding of reaction pathways and the factors that control reactivity and selectivity.

For instance, computational modeling can be applied to:

Redox Chemistry: Calculate oxidation potentials and model the electronic structure of radical cations and quinone imines.

Aromatic Substitution: Model the intermediates and transition states of electrophilic attack on the aromatic rings to predict regioselectivity.

PCET Mechanisms: Elucidate the energetic profiles of stepwise versus concerted pathways to determine the most likely mechanism under different conditions.

By combining computational modeling with experimental data, a more complete picture of the chemical reactivity of this compound can be developed. mit.edu This synergy is invaluable for predicting the outcomes of unknown reactions and for the rational design of new synthetic methodologies.

Theoretical and Computational Chemistry Analyses of 3 4 Methoxyanilino Phenol

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chinesechemsoc.org

For 3-(4-Methoxyanilino)phenol, the HOMO is expected to be delocalized across the diphenylamine (B1679370) structure, with significant contributions from the electron-rich phenyl rings and the nitrogen lone pair. The electron-donating hydroxyl and methoxy (B1213986) groups increase the energy of the HOMO, making the molecule a better electron donor. The LUMO is likely distributed over the aromatic system as well. In studies of related diphenylamine derivatives, the HOMO is often localized on the electron-donating diphenylamine moiety, while the LUMO is on the acceptor part of the molecule, facilitating intramolecular charge transfer (ICT). rsc.orgworldscientific.com The HOMO-LUMO gap can be used to calculate global reactivity descriptors that quantify the molecule's reactivity.

Illustrative FMO Data for a Substituted Diphenylamine Analogue

Parameter Energy (eV) Description
EHOMO -5.25 Energy of the Highest Occupied Molecular Orbital
ELUMO -1.75 Energy of the Lowest Unoccupied Molecular Orbital

Note: The data in this table is representative of a substituted diphenylamine and is for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Electrostatic Potential Surfaces and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. Red-colored regions indicate negative potential, corresponding to areas rich in electrons (nucleophilic), while blue-colored regions signify positive potential, indicating electron-deficient areas (electrophilic).

In this compound, the MEP surface would show regions of high negative potential around the oxygen atoms of the hydroxyl and methoxy groups, as well as the nitrogen atom, due to their high electronegativity and lone pairs of electrons. These sites represent the most probable locations for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group and the amine proton would exhibit positive electrostatic potential, making them susceptible to nucleophilic attack. Theoretical analyses of similar compounds confirm that such charge distribution maps are crucial for understanding intermolecular interactions and predicting sites of reaction. ikm.org.my

Conformational Landscapes and Isomeric Stability

The three-dimensional structure of a molecule is not rigid; it exists as an ensemble of different conformations resulting from rotation around single bonds. Conformational analysis aims to identify the most stable conformers (isomers with the lowest energy) and to understand the energy barriers between them. For this compound, the key degrees of freedom are the torsion angles of the phenyl rings relative to the central C-N-C plane.

Computational studies on diphenylamine and its derivatives show that the molecule adopts a non-planar, "propeller-like" conformation in its ground state to minimize steric hindrance between the ortho-hydrogens of the phenyl rings. liverpool.ac.ukresearchgate.net The specific torsion angles and the relative stability of different conformers are influenced by the substituents. The presence of the hydroxyl and methoxy groups can introduce additional interactions, such as intramolecular hydrogen bonding, which may stabilize certain conformations over others. liverpool.ac.uk Computational methods can map the potential energy surface by systematically rotating the bonds, revealing the global and local energy minima that correspond to the most stable and metastable conformers, respectively. researchgate.net

Reaction Pathway Simulations and Energy Profiling

Computational chemistry can simulate the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates. By calculating the energy profile along a reaction coordinate, researchers can determine activation energies and reaction enthalpies, which are critical for understanding reaction kinetics and thermodynamics. researchgate.net

For this compound, potential reactions include electrophilic substitution on the activated aromatic rings, oxidation of the phenol (B47542) or amine moieties, and reactions involving the hydroxyl group. For example, in antioxidant activity, a key reaction is hydrogen atom transfer (HAT) from the N-H or O-H bond to a radical species. researchgate.net Quantum mechanics calculations can model this process, determining the bond dissociation enthalpies (BDE) for the N-H and O-H bonds. A lower BDE indicates a more favorable HAT process. researchgate.net Similarly, simulations can explore reaction pathways like arylation or other coupling reactions, identifying the most likely mechanisms and predicting the feasibility of forming specific products. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Transitions)

A significant application of computational chemistry is the prediction of spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov The predicted shifts are based on the calculated magnetic shielding around each nucleus in the optimized molecular geometry. For this compound, calculations would predict distinct signals for the protons and carbons in the different chemical environments of the two phenyl rings, the methoxy group, and the amine and hydroxyl protons. Comparing these predicted spectra with experimental data can confirm the molecular structure. Studies on substituted diphenylamines have demonstrated a good correlation between calculated and experimental NMR shifts. researchgate.net

Illustrative Predicted ¹³C NMR Chemical Shifts for a Diphenylamine Analogue

Carbon Atom Predicted Chemical Shift (ppm)
C (ipso, attached to -OH) 155.8
C (ipso, attached to -NH-) 142.5
C (para to -OH) 115.3
C (para to -NH-) 129.4

Note: This data is representative and intended for illustrative purposes. Specific shifts for this compound would require dedicated calculations.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). worldscientific.comresearchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions within the aromatic system. The electron-donating substituents are likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted diphenylamine. reading.ac.uk TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, aiding in the interpretation of the experimental spectrum and understanding the intramolecular charge transfer characteristics of the molecule. rsc.orgsemanticscholar.org

Table of Mentioned Chemical Compounds

Compound Name
This compound
Diphenylamine
B3LYP
N-H
O-H
¹H
¹³C

Applications in Advanced Materials Science and Chemical Sensing

Role as Monomers or Modifiers in Polymer Chemistry

The bifunctional nature of 3-(4-Methoxyanilino)phenol, possessing both a hydroxyl (-OH) group on one ring and a secondary amine (-NH-) linkage, allows it to act as a versatile monomer in the synthesis of novel polymers. These functional groups provide active sites for polymerization reactions, leading to the formation of polymers with tailored properties.

This compound can be utilized as a monomer for the creation of poly(N-phenylaminophenol)s. The presence of the phenolic hydroxyl and the secondary amine groups facilitates polymerization through methods such as oxidative coupling or condensation polymerization. Enzymatic polymerization, using catalysts like peroxidases, is another viable route for synthesizing polymers from phenolic compounds. mdpi.com The resulting polymers would feature a backbone containing repeating N-phenylaminophenol units, with the methoxy (B1213986) group acting as a pendant functional group that can influence the polymer's solubility, thermal stability, and electronic characteristics. The general class of phenolic polymers, often prepared through the reaction of a phenol (B47542) with an aldehyde, results in network polymers with high thermal resistance. cuni.cz

The polymerization process can be designed to control the molecular weight and structure of the final polymer, thereby fine-tuning its properties for specific applications. The inherent redox activity of the aniline (B41778) and phenol moieties would be imparted to the polymer chain, making it electroactive.

Polymerization Method Reactive Groups Involved Potential Polymer Characteristics Relevant Precedent
Oxidative CouplingPhenolic -OH, Anilino -NHElectroactive, Thermally Stable, Conjugated BackboneGeneral synthesis of polyphenols and polyanilines
Condensation PolymerizationPhenolic -OH (with a co-monomer)Polyesters, PolyethersStandard polymer synthesis techniques
Enzymatic PolymerizationPhenolic -OHHigh Specificity, Environmentally Benign ConditionsPeroxidase-catalyzed polymerization of phenols mdpi.com

This table is generated based on established principles of polymer chemistry and the functional groups present in this compound.

Polymers derived from this compound are candidates for integration into smart materials and composites. Smart materials respond to external stimuli such as light, heat, or an electric field, and the electroactive nature of poly(N-phenylaminophenol)s makes them suitable for such applications. When embedded within a matrix material like silicone or blended with other polymers such as Poly(vinylidene fluoride) (PVDF), they can impart new functionalities. nih.govacs.org

For instance, the redox activity of the polymer could be harnessed in electrochromic devices, where the material changes color upon the application of a voltage. Furthermore, these polymers could be used as conductive fillers in non-conductive polymer matrices to create composites with tunable electrical properties. mdpi.com The combination of the polymer's responsive nature with the mechanical properties of a host matrix allows for the development of composites for applications in flexible electronics, actuators, and sensors. acs.orgnsf.gov

Application in Optical and Electronic Materials

The electronic structure of this compound, characterized by electron-donating groups (methoxy and amine) and aromatic rings, makes it a valuable precursor for materials with specific optical and electronic properties.

A chromophore is the part of a molecule responsible for its color, while a fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. The structure of this compound contains the necessary components to serve as a scaffold for chromophores and fluorophores. The methoxy group (-OCH3) and the aniline nitrogen are strong electron-donating groups (EDGs), which can enhance and tune the photophysical properties of a molecule. semanticscholar.orgnih.gov

Embedding EDGs onto an aromatic skeleton can shift the maximum absorption wavelength (λmax) to higher values, a phenomenon known as a red-shift. semanticscholar.org This principle is fundamental in designing dyes and pigments. By chemically modifying this compound, it can be incorporated into larger conjugated systems to create novel dyes. Its structure is related to those used in fluorescent dyes and pH-sensitive probes, where aniline and phenol moieties are common. google.comresearchgate.net The interaction between the electron-rich methoxyaniline portion and the phenol ring creates an intramolecular charge transfer character that is often desirable for developing fluorescent materials. nih.gov

Organic Light-Emitting Diodes (OLEDs) are a major technology in displays and lighting, built from thin films of organic molecules that emit light when electricity is applied. uniss.itnih.gov The performance of an OLED is highly dependent on the molecular structure of the materials used in its various layers, such as the hole-transport layer (HTL), emissive layer (EML), and electron-transport layer (ETL). nih.govsemanticscholar.org

Application Area Key Structural Feature Function Relevant Material Class
Chromophores/FluorophoresElectron-donating methoxy & aniline groupsTuning of absorption/emission spectraAzo Dyes, Quinoline Dyes semanticscholar.orgresearchgate.net
OLED Hole Transport LayerDiphenylamine-like coreFacilitates the movement of positive charge carriers (holes)Triarylamine derivatives mdpi.com
OLED Emissive LayerDonor-Acceptor characterCan be part of a molecule that emits light (emitter)Fluorene derivatives, Donor-Acceptor emitters nih.govnih.gov

This table summarizes the potential applications of this compound in optoelectronics based on its structural features and precedents in the literature.

Chemical Sensor Development

The development of sensitive and selective chemical sensors is crucial for environmental monitoring and industrial process control. The electrochemically active nature of the phenol and aniline functional groups in this compound makes it a promising candidate for use in electrochemical sensors. nih.gov

The principle behind its use in sensing relies on its oxidation at an electrode surface. nih.gov When an electrical potential is applied, the compound can undergo an oxidation reaction, generating a measurable current. The magnitude of this current can be correlated to the concentration of the substance or can be affected by the presence of other chemical species or changes in the environment, such as pH. mdpi.comacs.org For example, a sensor could be fabricated by immobilizing this compound onto the surface of an electrode, such as a glassy carbon electrode. The oxidation peak current of the immobilized compound, measured by techniques like cyclic voltammetry or square wave voltammetry, would serve as the analytical signal. nih.gov The reactivity of phenols and anilines with various species makes them suitable for detecting a range of analytes. acs.org

Detection of Specific Analytes (e.g., Metal Ions, pH) in Non-Biological Matrices

No published studies were found that investigate the use of this compound as a chemosensor for the detection of metal ions or as an indicator for pH in non-biological matrices. For a compound to function as a sensor, it typically needs to exhibit a measurable change in its physical or chemical properties (such as color or fluorescence) upon interaction with a specific analyte. Research into such properties for this compound has not been reported.

Corrosion Inhibition Formulations

There is no available data or research to suggest that this compound has been synthesized, tested, or incorporated into corrosion inhibition formulations. The efficacy of a corrosion inhibitor is generally attributed to its ability to adsorb onto a metal surface and form a protective film. While related aniline and phenol compounds have been studied for this purpose, specific data for this compound is absent from the literature.

Ligand Applications in Non-Biological Catalysis

The utility of a compound as a ligand in catalysis depends on its ability to coordinate with a metal center and influence its catalytic activity. There is no evidence in the reviewed scientific literature of this compound being used as a ligand in non-biological catalysis.

Design of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Development of Catalytic Systems for Organic Transformations

The scientific literature lacks any reports on the application of this compound in the development of catalytic systems for organic transformations. This includes its use as a ligand for metal catalysts or as an organocatalyst itself. Consequently, no research findings or data tables on its performance in such catalytic reactions can be provided.

Structure Activity and Structure Property Relationships in Chemical Contexts

Impact of Substituent Effects on Reactivity and Electronic Properties

The reactivity and electronic properties of 3-(4-Methoxyanilino)phenol are significantly influenced by the substituents on its aromatic rings: the hydroxyl (-OH), the secondary amine (-NH-), and the methoxy (B1213986) (-OCH3) groups. These groups exert both inductive and resonance (mesomeric) effects, which modulate the electron density distribution across the molecule and dictate its behavior in chemical reactions.

The hydroxyl and methoxy groups are strong electron-donating groups (EDGs) through resonance, while the anilino nitrogen also contributes electron density to the attached phenyl ring. The methoxy group on one ring and the hydroxyl group on the other work in concert to increase the electron density of the aromatic systems. This enhanced nucleophilicity makes the aromatic rings more susceptible to electrophilic substitution reactions. The directing effects of these substituents (ortho- and para-directing) will influence the regioselectivity of such reactions.

The following table summarizes the expected electronic effects of the key functional groups in this compound.

Functional GroupPositionInductive EffectResonance EffectOverall Electronic Effect
Hydroxyl (-OH)meta to the anilino bridgeElectron-withdrawingElectron-donatingElectron-donating
Anilino (-NH-)-Electron-withdrawingElectron-donatingElectron-donating
Methoxy (-OCH3)para to the anilino bridgeElectron-withdrawingElectron-donatingElectron-donating

Systematic Derivatization Strategies for Tunable Chemical Behavior

The structure of this compound offers several sites for systematic derivatization, allowing for the fine-tuning of its chemical behavior for various applications. Key strategies would target the phenolic hydroxyl group, the secondary amine, and the aromatic rings.

Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily derivatized through various reactions:

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) can introduce a wide range of alkyl or aryl groups. This modification can alter solubility, steric hindrance, and electronic properties.

Esterification: Acylation with acid chlorides or anhydrides would yield the corresponding esters. This is a common strategy to protect the hydroxyl group or to introduce new functional moieties.

O-Arylation: Cross-coupling reactions, such as the Ullmann condensation or Buchwald-Hartwig amination, can be employed to form diaryl ethers, further extending the conjugated system.

Derivatization of the Secondary Amine: The secondary amine provides another reactive handle:

N-Alkylation/N-Arylation: The nitrogen can be alkylated or arylated to form tertiary amines. This can be achieved through reactions with alkyl halides or through transition-metal-catalyzed cross-coupling reactions.

Acylation: Reaction with acylating agents would produce amides, which can alter the electronic properties and conformational flexibility of the molecule.

Derivatization of the Aromatic Rings: The electron-rich nature of the phenyl rings makes them amenable to electrophilic aromatic substitution reactions:

Halogenation: Introduction of halogen atoms (e.g., Br, Cl) can provide sites for further functionalization through cross-coupling reactions.

Nitration: Nitration would introduce a nitro group, which is a strong electron-withdrawing group and can be subsequently reduced to an amino group for further derivatization.

Friedel-Crafts Acylation/Alkylation: These reactions would introduce alkyl or acyl groups onto the rings, affecting their steric and electronic properties.

A plausible synthetic route for the derivatization of this compound could involve a multi-step process, as exemplified below:

StepReactionReagentsExpected Product
1Protection of the phenolic hydroxylBenzyl bromide, K2CO33-(4-Methoxyanilino)-1-(benzyloxy)benzene
2N-Arylation of the secondary amineAryl halide, Pd catalyst, ligand, baseN-Aryl-N-(4-methoxyphenyl)-3-(benzyloxy)aniline
3Deprotection of the phenol (B47542)H2, Pd/CN-Aryl-N-(4-methoxyphenyl)-3-aminophenol

Correlation of Molecular Structure with Material Performance Characteristics

The diarylamine core is a well-known hole-transporting moiety. This property arises from the ability of the nitrogen atom to be oxidized to a stable radical cation, which can then transport positive charge. This makes diarylamine-containing compounds promising for applications in organic electronics, such as:

Organic Light-Emitting Diodes (OLEDs): As a component of the hole transport layer (HTL), facilitating the injection and transport of holes from the anode.

Organic Photovoltaics (OPVs): As a donor material in the active layer, where it can absorb light and generate excitons.

Perovskite Solar Cells: As a hole-transporting material in the hole transport layer.

The extended π-conjugated system of this compound, which can be further extended through derivatization, is crucial for these applications. The methoxy and hydroxyl groups, being electron-donating, can further enhance the hole-transporting properties by stabilizing the radical cation.

Furthermore, the phenolic group offers a site for polymerization. Poly(ether ether ketone) (PEEK) and other high-performance polymers often contain diaryl ether linkages, which impart thermal stability and chemical resistance. Derivatization of the phenolic hydroxyl of this compound could lead to the synthesis of novel monomers for high-performance polymers with tailored properties.

The table below outlines the potential correlation between the structural features of this compound and material performance.

Structural FeaturePotential Material ApplicationRelevant Performance Characteristic
Diarylamine CoreOrganic Electronics (OLEDs, OPVs)Hole-transporting properties
Extended π-ConjugationOrganic ElectronicsCharge carrier mobility, light absorption
Phenolic Hydroxyl GroupHigh-performance polymersMonomer for polymerization, thermal stability
Methoxy and Hydroxyl GroupsOrganic ElectronicsTuning of HOMO/LUMO energy levels

Influence of Hydrogen Bonding and Supramolecular Interactions on Chemical Function

Hydrogen bonding and other supramolecular interactions play a critical role in defining the chemical function and properties of this compound. The molecule possesses both a hydrogen bond donor (the phenolic -OH and the secondary amine -NH) and hydrogen bond acceptors (the oxygen atoms of the hydroxyl and methoxy groups, and the nitrogen of the amine).

This duality allows for the formation of a variety of intermolecular hydrogen bonds, leading to the formation of dimers, oligomers, and more complex supramolecular assemblies. For instance, O-H···N and N-H···O hydrogen bonds can lead to the formation of chains or cyclic structures in the solid state. nih.gov The presence of the methoxy group can also influence the hydrogen bonding patterns, potentially forming weaker C-H···O interactions.

The ability to form hydrogen bonds significantly impacts several properties:

Physical Properties: Melting point, boiling point, and solubility are all influenced by the strength of intermolecular hydrogen bonds. Stronger interactions lead to higher melting and boiling points.

Reactivity: Hydrogen bonding to the phenolic oxygen can increase the acidity of the hydroxyl proton, making it more reactive. Conversely, hydrogen bonding to a reagent can influence the stereochemical outcome of a reaction.

Molecular Recognition: The specific hydrogen bonding sites allow for selective interactions with other molecules, which is crucial in areas like crystal engineering and the design of self-assembling materials.

Computational studies on similar phenolic compounds have shown that substituents on the aromatic ring can modulate the strength of hydrogen bonds. researchgate.net The electron-donating methoxy group in this compound would be expected to slightly decrease the hydrogen bond donating ability of the phenolic proton compared to unsubstituted phenol.

The potential hydrogen bonding interactions involving this compound are summarized below.

DonorAcceptorType of InteractionPotential Influence
Phenolic -OHAmine -N (intermolecular)Strong Hydrogen BondFormation of chains or dimers
Amine -NHPhenolic -O (intermolecular)Strong Hydrogen BondFormation of chains or dimers
Phenolic -OHMethoxy -O (intermolecular)Moderate Hydrogen BondInfluence on crystal packing
Aromatic C-HOxygen/Nitrogen atomsWeak Hydrogen BondStabilization of supramolecular structures

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Methoxyanilino)phenol, and how can reaction conditions be optimized?

  • Synthesis Methods : A typical procedure involves refluxing equimolar amounts of precursor compounds (e.g., pyrazole derivatives and 4-methoxyaniline) in ethanol for 2 hours, followed by precipitation and recrystallization from ethanol-benzene .
  • Optimization : Key parameters include solvent polarity (ethanol balances solubility and reactivity), temperature control (reflux at ~78°C), and stoichiometric ratios. Post-synthesis purification via recrystallization or column chromatography ensures high purity .

Q. How is this compound characterized using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (200–400 MHz) identifies aromatic protons (δ 6.91–7.52 ppm), methoxy groups (δ 3.78 ppm), and hydrogen-bonded protons (e.g., NH at δ 10.18 ppm). 13^{13}C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm1^{-1} (N-H/O-H stretching) and ~1600 cm1^{-1} (C=O stretching) validate functional groups .

Advanced Research Questions

Q. What crystallographic methods are employed to determine the molecular structure of this compound derivatives?

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) using MoKα radiation (λ = 0.71073 Å) at 100 K resolves unit cell parameters (e.g., monoclinic P21/nP2_1/n space group, a=9.57a = 9.57 Å, b=16.95b = 16.95 Å, c=11.31c = 11.31 Å, β = 104.95°) .
  • Structure Refinement : SHELX software (SHELXS-97 for structure solution; SHELXL-97 for refinement) optimizes atomic coordinates and thermal parameters. Validation metrics include R1R_1 = 0.042 and wR2wR_2 = 0.104 for high-resolution data .
  • Key Findings : Planar central residues and hydrogen-bonded S(6) rings stabilize the structure. Supramolecular layers form via C–H⋯π interactions (Table 1, ).

Table 1 : Selected crystallographic parameters for a derivative (C21_{21}H21_{21}N3_3O3_3)

ParameterValue
Space groupP21/nP2_1/n
a,b,ca, b, c (Å)9.5717, 16.9516, 11.3143
β (°)104.946
VV3^3)1773.70
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